"synthesis and characterization of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate"
"synthesis and characterization of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate"
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
Authored by a Senior Application Scientist
Foreword: The Thiazole Scaffold in Modern Drug Discovery
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure contribute to its capacity for potent and selective interactions with biological targets. Thiazole derivatives exhibit a remarkable breadth of therapeutic activities, including antimicrobial, anti-inflammatory, anti-cancer, and anti-diabetic properties.[4][5] The specific compound, Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate, incorporates key structural motifs—a phenyl group at position 4 and an ester at position 5—that are frequently explored in structure-activity relationship (SAR) studies, making it a valuable building block for the development of novel therapeutics.[6] This guide provides a comprehensive overview of its synthesis via the classic Hantzsch reaction and a detailed protocol for its structural characterization.
Part 1: Synthesis via Hantzsch Thiazole Cyclization
The most reliable and time-honored method for constructing the 2,4,5-trisubstituted thiazole core is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[7] This reaction involves the condensation of an α-haloketone with a thioamide. The choice of this method is predicated on its high efficiency, broad substrate scope, and the ready availability of starting materials.
Reaction Principle and Mechanistic Insight
The synthesis of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate proceeds by the reaction of thioacetamide with ethyl 2-chloro-3-oxo-3-phenylpropanoate .
Reaction Scheme:
-
Thioacetamide: Provides the C2-methyl and nitrogen atom of the thiazole ring.
-
Ethyl 2-chloro-3-oxo-3-phenylpropanoate: Provides the C4-phenyl, C5-carboxylate, and the sulfur atom (via cyclization). Correction: The thioamide provides the sulfur atom. The α-haloketone provides the C4 and C5 atoms and their substituents.
The mechanism is a well-established sequence of nucleophilic substitution followed by intramolecular cyclization and dehydration.[8][9]
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Nucleophilic Attack: The sulfur atom of the thioacetamide, being a soft and potent nucleophile, attacks the electrophilic carbon bearing the halogen (the α-carbon of the ketoester). This SN2 reaction forms a thioimonium salt intermediate.
-
Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final, stable aromatic thiazole ring. The aromaticity of the product is a significant thermodynamic driving force for the reaction.[10]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress.
Materials & Reagents:
-
Ethyl benzoylacetate
-
Sulfuryl chloride (SO₂Cl₂)
-
Thioacetamide
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
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Anhydrous sodium sulfate (Na₂SO₄)
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Hexane
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Ethyl acetate
Step 1: In-situ Preparation of Ethyl 2-chloro-3-oxo-3-phenylpropanoate (α-haloketone)
-
Rationale: While the α-halo ketoester can be purchased, its in-situ generation from the parent ketoester (ethyl benzoylacetate) is often more cost-effective and avoids handling a lachrymatory reagent. Sulfuryl chloride is an efficient chlorinating agent for this purpose.
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl benzoylacetate (e.g., 19.2 g, 0.1 mol) dissolved in 100 mL of dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add sulfuryl chloride (e.g., 14.8 g, 0.11 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Hantzsch Cyclization
-
In a separate 500 mL flask, dissolve thioacetamide (e.g., 7.5 g, 0.1 mol) in 150 mL of absolute ethanol.
-
Cool the α-haloketone solution from Step 1 back to 0-5 °C and slowly add the ethanolic thioacetamide solution.
-
Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours.
-
Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting materials are consumed.
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Slowly pour the concentrated mixture into 300 mL of a cold, saturated aqueous solution of sodium bicarbonate to neutralize the HCl byproduct.
-
A precipitate (the crude product) should form. If it oils out, add more water and stir vigorously.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
Allow the crude product to air-dry on the filter paper.
Step 4: Purification
-
Rationale: Recrystallization is the most effective method for purifying the solid product, removing unreacted starting materials and side products. The choice of solvent is critical; an ideal solvent dissolves the compound when hot but not when cold. An ethanol/water mixture is often suitable.
-
Transfer the crude solid to a flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few more minutes.
-
Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis and purification of the target thiazole derivative.
Part 2: Comprehensive Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic and chromatographic techniques provides a complete picture of the molecule's identity, structure, and purity. The physical properties of a similar compound, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, are noted for reference, with a molecular weight of 247.31 g/mol .[11][12]
Chromatographic Analysis: Thin Layer Chromatography (TLC)
-
Application: TLC is an indispensable tool for monitoring reaction progress and assessing the purity of the final product.
-
Procedure: A spot of the reaction mixture is applied to a silica gel plate. The plate is developed in a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Interpretation: The product, being more polar than the starting ketoester but likely less polar than the thioacetamide, will have a distinct Rf value. A pure product should appear as a single spot. For a similar reaction, an Rf value of 0.54 was reported in a 1:1 ethyl acetate/hexane system.[10]
Spectroscopic Elucidation
The combination of NMR, IR, and Mass Spectrometry provides definitive structural evidence.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet or as a thin film.[13]
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3060 | Aromatic C-H Stretch | Confirms the presence of the phenyl ring. |
| ~2980 | Aliphatic C-H Stretch | Corresponds to the ethyl and methyl groups. |
| ~1710-1730 | C=O Stretch (Ester) | Crucial peak. Confirms the presence of the ethyl carboxylate group.[14] |
| ~1600, ~1580, ~1480 | C=C & C=N Stretches | Characteristic skeletal vibrations of the thiazole and phenyl rings.[13][15] |
| ~1250 | C-O Stretch (Ester) | Further evidence for the ester functional group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.[6]
¹H NMR (Proton NMR):
-
Rationale: Identifies the different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Multiplet (m) | 2H | Ortho-protons of the 4-phenyl group |
| ~7.4-7.5 | Multiplet (m) | 3H | Meta- and Para-protons of the 4-phenyl group |
| ~4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ of the ethyl ester |
| ~2.75 | Singlet (s) | 3H | 2-CH₃ group on the thiazole ring |
| ~1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ of the ethyl ester |
¹³C NMR (Carbon NMR):
-
Rationale: Identifies all unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~168-170 | Thiazole-2-C |
| ~162 | Ester C =O |
| ~158 | Thiazole-4-C |
| ~132 | Phenyl C (quaternary, attached to thiazole) |
| ~130 | Phenyl C -H (para) |
| ~129 | Phenyl C -H (ortho) |
| ~128 | Phenyl C -H (meta) |
| ~115 | Thiazole-5-C |
| ~61 | -O-CH₂ -CH₃ |
| ~19 | 2-CH₃ |
| ~14 | -O-CH₂-CH₃ |
Mass Spectrometry (MS)
-
Application: Determines the molecular weight of the compound and can provide structural information from fragmentation patterns.
-
Expected Result: For C₁₃H₁₃NO₂S, the calculated monoisotopic mass is 247.067 Da.[11] The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 247. Key fragments may correspond to the loss of the ethoxy group (-OC₂H₅) or the entire ester group.
Characterization Interconnectivity Diagram
Caption: Relationship between the synthesized compound and the analytical techniques used for its validation.
Part 3: Field-Proven Insights & Troubleshooting
-
Controlling Halogenation: The initial α-halogenation step is critical. Over-halogenation can occur, leading to di-halogenated species and complex product mixtures. Maintaining a low temperature (0-5 °C) and adding the halogenating agent slowly is essential for selectivity.
-
Reaction Exotherm: The initial SN2 reaction between the thioamide and the α-haloketone can be exothermic. Slow addition of the reagents is advised to maintain control.
-
Purification Challenges: If the product "oils out" during neutralization instead of precipitating, it may indicate impurities. In this case, an extractive work-up with a solvent like ethyl acetate followed by washing, drying, and concentration is a reliable alternative before attempting recrystallization.
-
Thioamide Stability: Thioacetamide is moisture-sensitive and should be handled accordingly. Using fresh, dry thioamide is crucial for achieving high yields.
Conclusion
The synthesis of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate via the Hantzsch cyclization is a robust and efficient process. This guide outlines a detailed, reliable protocol from synthesis to purification. The subsequent characterization cascade, employing a suite of modern analytical techniques, provides the necessary framework for unequivocally verifying the structure and purity of the final compound. This molecule serves as a valuable platform for further chemical modification, enabling researchers in drug development to explore new therapeutic frontiers based on the versatile thiazole scaffold.
References
- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). Vertex AI Search.
- A review on thiazole based compounds & it's pharmacological activities. (2024). Vertex AI Search.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024). FABAD Journal of Pharmaceutical Sciences.
- (PDF) REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. (2020).
- THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. (1957). Canadian Science Publishing.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- Thiazoles: iii. Infrared spectra of methylthiazoles. (2025).
- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
- NMR and IR Analysis of Thiazole Compounds. (n.d.). Benchchem.
- (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... (n.d.).
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxyl
- Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxyl
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. (n.d.). Asian Journal of Green Chemistry.
- Reaction mechanism of Hantzsch thiazole synthesis. (n.d.).
- Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- Hantzsch thiazole synthesis - labor
- 3-Ethyl-2-(ethylimino)
- Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publisher.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. synarchive.com [synarchive.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
